molecular formula C14H15O6- B12609919 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate CAS No. 875784-23-9

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate

Cat. No.: B12609919
CAS No.: 875784-23-9
M. Wt: 279.26 g/mol
InChI Key: WUHQQUUGCMHJTP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is a complex organic compound characterized by the presence of a benzodioxole ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

Uniqueness

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate is unique due to its combination of a benzodioxole ring and a butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, which can be leveraged in the development of new materials and pharmaceuticals.

Properties

CAS No.

875784-23-9

Molecular Formula

C14H15O6-

Molecular Weight

279.26 g/mol

IUPAC Name

4-[1-(1,3-benzodioxol-5-yl)propan-2-yloxy]-4-oxobutanoate

InChI

InChI=1S/C14H16O6/c1-9(20-14(17)5-4-13(15)16)6-10-2-3-11-12(7-10)19-8-18-11/h2-3,7,9H,4-6,8H2,1H3,(H,15,16)/p-1

InChI Key

WUHQQUUGCMHJTP-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.